6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one
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Overview
Description
6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the amino group is introduced to the pyrimidine ring, followed by the attachment of the piperidine moiety through a reductive amination process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways and processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1H-pyrazolo[3,4-d]pyrimidine: Shares a similar pyrimidine core but with different substituents.
4,6-Diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]methylcarbamate: Another pyrimidine derivative with distinct functional groups.
Uniqueness
6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
919524-57-5 |
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Molecular Formula |
C11H18N4O |
Molecular Weight |
222.29 g/mol |
IUPAC Name |
6-amino-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H18N4O/c1-8-2-4-15(5-3-8)7-9-6-13-11(16)14-10(9)12/h6,8H,2-5,7H2,1H3,(H3,12,13,14,16) |
InChI Key |
BZHPHUXSKDXFED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=C(NC(=O)N=C2)N |
Origin of Product |
United States |
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